molecular formula C7H9ClN2S B8517348 5-Chloro-6-methyl-3-methylsulfanyl-pyridin-2-ylamine

5-Chloro-6-methyl-3-methylsulfanyl-pyridin-2-ylamine

Cat. No.: B8517348
M. Wt: 188.68 g/mol
InChI Key: UDPXLDOICSEDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methyl-3-methylsulfanyl-pyridin-2-ylamine is a useful research compound. Its molecular formula is C7H9ClN2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

5-chloro-6-methyl-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2S/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10)

InChI Key

UDPXLDOICSEDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)N)SC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-chloro-6-methylpyridin-2-amine (300 mg, 1.35 mmol, Eq: 1.00) was dissolved in tetrahydrofuran (5 ml). 1.6M n-BuLi in hexanes (3.39 ml, 5.42 mmol, Eq: 4) was added at −78° C. The mixture was stirred for 10 min. 1,2-Dimethyldisulfane (510 mg, 481 μl, 5.42 mmol, Eq: 4) was added and mixture allowed to warm to room temperature. The mixture was stirred for 30 min. Water was added and the mixture was extracted with dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated to an oil. The product (158 mg, 61.8%) was obtained as a light yellow solid by chromatography (SiO2, ethyl acetate/n-heptane). MS: m/z=230.1 (M+acetonitrile+H+)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.39 mL
Type
reactant
Reaction Step Two
Quantity
481 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61.8%

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